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Introduction

TD034 is a potent and selective, reversible, noncovalent inhibitor of Histone Deacetylase 11

(HDAC11), with an IC₅₀ of 5.1 nM and a Kᵢ of 1.5 nM.[1] Unlike many other HDAC inhibitors,

TD034 does not inhibit other HDACs or sirtuins, making it a highly specific tool for studying the

function of HDAC11.[1] Recent research has revealed that HDAC11 functions as a defatty-

acylase, a novel activity for this class of enzymes.[2][3] One of the key substrates of HDAC11

is Serine Hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme involved in one-

carbon metabolism.[2] TD034 inhibits the defatty-acylation of SHMT2, leading to an increase in

its fatty-acylated form. This post-translational modification plays a crucial role in regulating the

type I interferon signaling pathway.

Western blotting is an essential technique to investigate the effects of TD034 on the fatty-

acylation status of SHMT2 and to elucidate its impact on downstream signaling pathways. By

using specific antibodies, researchers can detect changes in the levels of fatty-acylated SHMT2

and other proteins in the pathway upon treatment with TD034.

Mechanism of Action

HDAC11 removes long-chain fatty acyl groups from lysine residues on its substrate proteins, a

process known as defatty-acylation. SHMT2 is a known substrate of HDAC11. The fatty-

acylation of SHMT2 influences its ability to regulate the ubiquitination and cell surface levels of

the type I interferon receptor (IFNαR1). By inhibiting HDAC11, TD034 prevents the removal of

fatty acyl groups from SHMT2, leading to an accumulation of fatty-acylated SHMT2. This, in
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turn, can modulate the type I interferon signaling pathway, which is critical for immune

responses.

Quantitative Data Presentation
The following table summarizes the quantitative effect of TD034 on SHMT2 fatty-acylation as

determined by Western blot analysis.

Treatment
Group

Concentration

Fold Increase
in Fatty-
Acylated
SHMT2
(Normalized to
Control)

Cell Line Reference

Vehicle Control

(DMSO)
0 µM 1.0 HEK293T

TD034 2 µM
Significant

Increase
HEK293T
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Detailed Experimental Protocol for Western Blot
Analysis of TD034 Effects
This protocol provides a step-by-step guide for analyzing the effect of TD034 on the fatty-

acylation of SHMT2 in cultured mammalian cells.

I. Materials and Reagents
Cell Culture:

HEK293T or other suitable cell line
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Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

TD034 Treatment:

TD034 (stock solution in DMSO)

Vehicle control (DMSO)

Cell Lysis:

Ice-cold Phosphate-Buffered Saline (PBS)

RIPA Lysis and Extraction Buffer (or similar lysis buffer)

Protease and Phosphatase Inhibitor Cocktail

Protein Quantification:

BCA Protein Assay Kit

SDS-PAGE and Transfer:

4x Laemmli Sample Buffer

Precast polyacrylamide gels (e.g., 4-20%)

SDS-PAGE running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Methanol (for PVDF membrane activation)

Immunoblotting:

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody against SHMT2 (total)
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Primary antibody specific for fatty-acylated lysine (if available) or utilize methods for

detecting post-translational modifications.

Primary antibody for a loading control (e.g., β-actin, GAPDH, or tubulin)

HRP-conjugated secondary antibody

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

Detection:

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

II. Experimental Workflow Diagram
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III. Step-by-Step Protocol
A. Cell Culture and Treatment

Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the

time of treatment.

Allow cells to adhere and grow overnight.

Treat the cells with the desired concentrations of TD034 (e.g., 2 µM) and a vehicle control

(DMSO) for a specified time course (e.g., 24 hours).

B. Sample Preparation

After treatment, wash the cells twice with ice-cold PBS.

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase

inhibitors to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with periodic vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein extract) to a new tube.

Determine the protein concentration of each sample using a BCA assay according to the

manufacturer's instructions.

C. SDS-PAGE and Protein Transfer

Normalize the protein concentration of all samples with lysis buffer.

Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

Denature the samples by heating at 95-100°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include

a protein ladder to determine molecular weights.

Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the

bottom of the gel.

Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer

buffer. If using nitrocellulose, equilibrate directly in transfer buffer.

Assemble the transfer stack and perform the protein transfer according to the manufacturer's

instructions for your transfer apparatus.

D. Immunoblotting

After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature with gentle agitation.

Wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with the primary antibody against total SHMT2, diluted in blocking

buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be

determined empirically.

The next day, wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking

buffer, for 1 hour at room temperature with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Repeat the immunoblotting process for the loading control protein (e.g., β-actin) on the same

membrane after stripping or on a separate gel.

E. Detection and Data Analysis

Prepare the ECL substrate according to the manufacturer's instructions.

Incubate the membrane with the ECL substrate for the recommended time.
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Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities using densitometry software. Normalize the intensity of the

SHMT2 band to the corresponding loading control band to account for any variations in

protein loading. To assess the change in fatty-acylation, a specific antibody would be ideal. In

its absence, changes in protein migration or the use of chemical probes followed by click

chemistry and blotting with streptavidin-HRP can be employed to detect fatty-acylated

proteins. The increase in the signal for fatty-acylated SHMT2 in TD034-treated samples

compared to the vehicle control would indicate the inhibitory effect of TD034 on HDAC11.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

